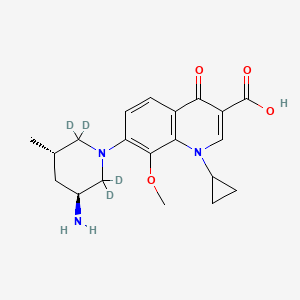
Nemonoxacin-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nemonoxacin-d4 is a deuterium-labeled derivative of nemonoxacin, a non-fluorinated quinolone antibacterial agent. Nemonoxacin is known for its broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant pathogens . The deuterium labeling in this compound is primarily used for pharmacokinetic studies and drug metabolism research .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of nemonoxacin-d4 involves the incorporation of deuterium atoms into the nemonoxacin molecule. This is typically achieved through deuterium exchange reactions, where hydrogen atoms in the nemonoxacin structure are replaced with deuterium. The process often involves the use of deuterated solvents and catalysts to facilitate the exchange .
Industrial Production Methods
Industrial production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process involves continuous flow systems optimized for high yield and enantioselectivity. Machine learning algorithms are sometimes employed to optimize reaction conditions and improve efficiency .
化学反応の分析
Types of Reactions
Nemonoxacin-d4, like its parent compound nemonoxacin, undergoes various chemical reactions, including:
Oxidation: Nemonoxacin can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert nemonoxacin to its reduced forms.
Substitution: Nemonoxacin can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of nemonoxacin .
科学的研究の応用
Nemonoxacin-d4 is extensively used in scientific research, particularly in the following areas:
Chemistry: Used as a tracer in studies involving drug metabolism and pharmacokinetics.
Biology: Employed in research on bacterial resistance mechanisms and the development of new antibacterial agents.
Medicine: Investigated for its potential in treating bacterial infections, including those caused by resistant strains.
Industry: Utilized in the development and optimization of antibacterial formulations.
作用機序
Nemonoxacin-d4, like nemonoxacin, exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, repair, transcription, and recombination. By inhibiting these enzymes, this compound prevents bacterial DNA synthesis, leading to cell death .
類似化合物との比較
Similar Compounds
Levofloxacin: A fluoroquinolone with a similar mechanism of action but different chemical structure.
Moxifloxacin: Another fluoroquinolone with broad-spectrum antibacterial activity.
Ciprofloxacin: A widely used fluoroquinolone with activity against a range of bacterial pathogens.
Uniqueness of Nemonoxacin-d4
This compound is unique due to its non-fluorinated structure, which reduces the risk of selecting resistant pathogens compared to fluoroquinolones. Additionally, the deuterium labeling enhances its utility in pharmacokinetic and metabolic studies, providing valuable insights into drug behavior in biological systems .
特性
分子式 |
C20H25N3O4 |
|---|---|
分子量 |
375.5 g/mol |
IUPAC名 |
7-[(3S,5S)-3-amino-2,2,6,6-tetradeuterio-5-methylpiperidin-1-yl]-1-cyclopropyl-8-methoxy-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C20H25N3O4/c1-11-7-12(21)9-22(8-11)16-6-5-14-17(19(16)27-2)23(13-3-4-13)10-15(18(14)24)20(25)26/h5-6,10-13H,3-4,7-9,21H2,1-2H3,(H,25,26)/t11-,12-/m0/s1/i8D2,9D2 |
InChIキー |
AVPQPGFLVZTJOR-ORNRWCBTSA-N |
異性体SMILES |
[2H]C1([C@H](C[C@@H](C(N1C2=C(C3=C(C=C2)C(=O)C(=CN3C4CC4)C(=O)O)OC)([2H])[2H])N)C)[2H] |
正規SMILES |
CC1CC(CN(C1)C2=C(C3=C(C=C2)C(=O)C(=CN3C4CC4)C(=O)O)OC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















